3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and triazolo[4,3-a]pyridine core structure
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It is well-known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
The broad-spectrum pharmaceutical activity of trifluoromethyl-1,2,4-triazole cores suggests that they may interact with multiple biochemical pathways .
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom
Cellular Effects
Preliminary studies suggest that some derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. These reactions typically require specific conditions such as controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is explored for its potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylic acid
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Uniqueness: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid stands out due to its unique structural features and enhanced reactivity compared to similar compounds. Its trifluoromethyl group provides additional stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQOXAVWZPTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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